molecular formula C7H9Cl2NO3S B12324188 N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine

N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine

Cat. No.: B12324188
M. Wt: 258.12 g/mol
InChI Key: VDYGORWCAPEHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 is a specialized compound used primarily in scientific research. It is a metabolite of trichloroethylene, a chemical commonly used in industrial applications. The compound is characterized by its molecular formula C7H9Cl2NO3S and a molecular weight of 258.12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis generally follows similar principles to laboratory methods but on a larger scale, with enhanced purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often require controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .

Scientific Research Applications

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine-13C,d3 involves its role as a metabolite of trichloroethylene. It interacts with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound-13C,d3 is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and metabolic research. This isotopic labeling allows for more precise tracking and analysis in various scientific applications .

Properties

Molecular Formula

C7H9Cl2NO3S

Molecular Weight

258.12 g/mol

IUPAC Name

2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid

InChI

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)

InChI Key

VDYGORWCAPEHPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O

Origin of Product

United States

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